![molecular formula C13H15N3 B13429499 2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)
2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. One common method involves the use of benzylidene acetones and ammonium thiocyanates. The synthesis process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
科学的研究の応用
2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the Trypanosoma brucei parasite, disrupting its metabolic processes and leading to cell death . Similarly, its antiplasmodial activity involves the inhibition of Plasmodium falciparum, the causative agent of malaria.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4-Methyl-6-phenylpyrimidin-2-amine: Another pyrimidine derivative with similar biological activities.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Known for its antibacterial and antioxidant activities.
Uniqueness
2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in the field of medicinal chemistry.
特性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
2-methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C13H15N3/c1-9-3-5-11(6-4-9)7-12-8-13(14)16-10(2)15-12/h3-6,8H,7H2,1-2H3,(H2,14,15,16) |
InChIキー |
WNUUMYXZDFTMPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=CC(=NC(=N2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)
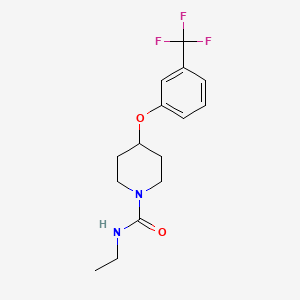
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
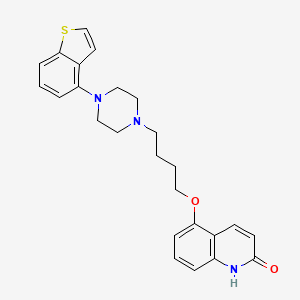

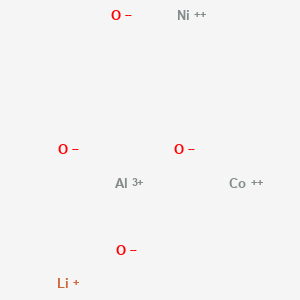
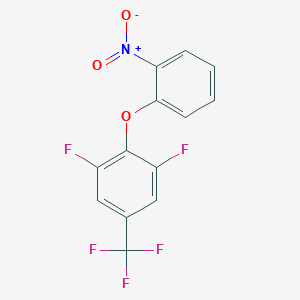
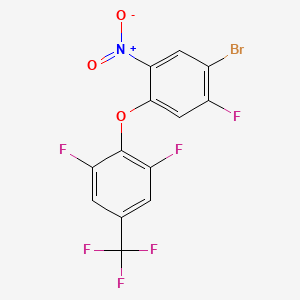
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
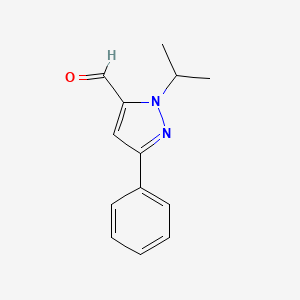
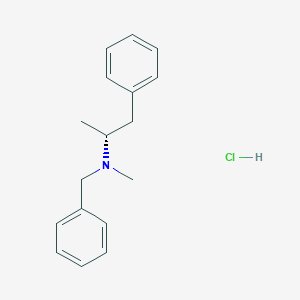
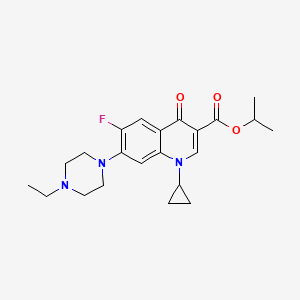
![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)
